2-(4-Bromo-2-fluorophenyl)ethanamine
Overview
Description
“2-(4-Bromo-2-fluorophenyl)ethanamine” is a chemical compound with the CAS Number: 325163-35-7 . It has a molecular weight of 218.07 . The compound is typically a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H9BrFN . The InChI code is 1S/C8H9BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 .Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Organic Synthesis Methodologies
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study outlines the development of a practical pilot-scale method for the synthesis of 2-fluoro-4-bromobiphenyl, a compound structurally related to 2-(4-Bromo-2-fluorophenyl)ethanamine. The method involves diazotization followed by coupling, addressing the challenges of cost and safety associated with previous approaches. This synthesis pathway is significant for the production of intermediates used in pharmaceuticals and agrochemicals due to its improved yield and safety profile Qiu, Gu, Zhang, & Xu, 2009.
Pharmacokinetics and Drug Development
Pharmacokinetics, Pharmacodynamics, and Toxicology of New Psychoactive Substances : The paper reviews the pharmacological and toxicological profiles of new psychoactive substances, including compounds structurally related to this compound. It emphasizes the need for understanding the health risks associated with these substances, which can inform the development of safer therapeutic agents Nugteren-van Lonkhuyzen, Van Riel, Brunt, & Hondebrink, 2015.
Environmental Science
Novel Brominated Flame Retardants : This review summarizes the occurrence and potential risks of novel brominated flame retardants in various environments. Understanding the environmental impact of brominated compounds, including those related to this compound, is crucial for assessing their ecological safety and guiding the development of less hazardous materials Zuiderveen, Slootweg, & de Boer, 2020.
Chemical Sensors and Diagnostics
Fluorescent Chemosensors Based on 4-methyl-2,6-diformylphenol : This article discusses the use of 4-methyl-2,6-diformylphenol derivatives in the development of chemosensors, which are pertinent to the broader category of compounds including this compound. Such chemosensors have applications in detecting metal ions, anions, and neutral molecules, highlighting the compound's relevance in biomedical diagnostics and environmental monitoring Roy, 2021.
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to phenethylamines, which are known to interact with various neurotransmitter receptors in the central nervous system .
Mode of Action
Based on its structural similarity to phenethylamines, it may interact with neurotransmitter receptors, such as the 5-hydroxytryptamine receptor .
Biochemical Pathways
The compound is metabolized extensively in human hepatocytes, resulting in 33 metabolites via various biochemical pathways including hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of the compound is catalyzed by various enzymes including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .
Pharmacokinetics
It is known that the compound is extensively metabolized in human hepatocytes .
Result of Action
Given its structural similarity to phenethylamines, it may have psychoactive effects .
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHWJCUUMKYSLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325163-35-7 | |
Record name | 2-(4-bromo-2-fluorophenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.